![molecular formula C23H24N4O3S B2550868 N-(5-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)-2-甲基苯基)-2,4,5-三甲基苯磺酰胺 CAS No. 946290-74-0](/img/structure/B2550868.png)

N-(5-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)-2-甲基苯基)-2,4,5-三甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

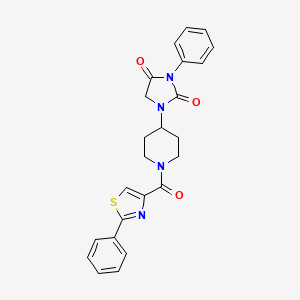

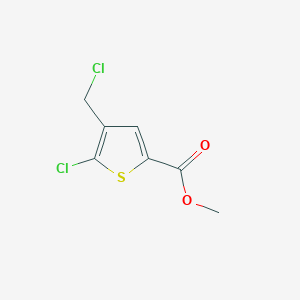

The compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds that interact with central and mitochondrial benzodiazepine receptors. These compounds are of interest due to their potential pharmacological properties, including their ability to displace diazepam from benzodiazepine receptors, which suggests they may have anxiolytic or sedative effects .

Synthesis Analysis

The synthesis of related compounds involves the alkylation of azidobenzenesulfonamide followed by intramolecular aminohydroxylation to produce precursors for pyrrolobenzothiadiazepines . Another approach includes the synthesis of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide likely includes an imidazo[1,2-b]pyridazine core, which is a bicyclic structure consisting of fused imidazole and pyridazine rings. This core is substituted with a methoxy group and further linked to a benzenesulfonamide moiety with additional methyl groups . The presence of these functional groups and the overall structure could be responsible for the compound's interaction with biological targets.

Chemical Reactions Analysis

The related compounds have shown the ability to undergo various chemical reactions, including alkylation and aminohydroxylation . The imidazo[1,2-b]pyridazine derivatives have been synthesized with various substituents, which can significantly alter their chemical reactivity and biological activity . The specific chemical reactions that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo are not detailed in the provided data, but it can be inferred that its reactivity would be influenced by its functional groups and overall structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided data, the properties of similar sulfonamide compounds have been studied. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceuticals. The benzenesulfonamide derivatives have been tested for cytotoxicity and inhibition of carbonic anhydrase, indicating their potential as anti-tumor agents . The imidazo[1,2-b]pyridazine derivatives have been evaluated for their affinity to benzodiazepine receptors, which is crucial for their potential anxiolytic or sedative effects .

科学研究应用

抗病毒药物发现

De Clercq(2009 年)的研究重点介绍了探索各种化合物,包括环三氮二磺酰胺和咪唑并[1,2-b]哒嗪衍生物,以用于抗病毒药物发现。这篇综合综述讨论了治疗病毒感染的新策略,强调了结构相关化合物在开发抗病毒疗法中的潜在用途 De Clercq,2009 年。

化学合成和官能团耐受性

Zhu 等人(2017 年)提出了一项关于芳基咪唑并[1,2-α]吡啶的选择性双氰化研究,其中包括与查询化学物质结构相似的化合物。他们的工作展示了一种氰化咪唑并吡啶的有效方法,展示了广泛的官能团耐受性和高产率克级生产的潜力,暗示了相关化学骨架的合成多功能性 Zhu 等人,2017 年。

抗哮喘活性

Kuwahara 等人(1996 年)研究了一系列(咪唑并[1,2-b]哒嗪-6-基)氧烷基磺酰胺,以抑制血小板活化因子诱导的支气管收缩,识别出具有有效抗哮喘活性的化合物。这项研究阐明了咪唑并[1,2-b]哒嗪衍生物在控制哮喘中的潜力,提供了对该化学类别中构效关系的见解 Kuwahara 等人,1996 年。

癌症化疗

Almeida 等人(2018 年)合成了一系列新型硒代咪唑并[1,2-a]吡啶,并评估了它们对乳腺癌细胞的活性。研究发现,某些化合物表现出高细胞毒性并通过细胞凋亡诱导细胞死亡,突出了咪唑并[1,2-a]吡啶衍生物的化疗潜力 Almeida 等人,2018 年。

未来方向

The future directions for the study and application of this compound could involve further exploration of its potential therapeutic uses, as well as continued research into its synthesis and chemical properties. The recent developments in organometallic-chemistry-based methods for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille could provide new avenues for research .

属性

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-6-7-18(20-13-27-22(24-20)8-9-23(25-27)30-5)12-19(14)26-31(28,29)21-11-16(3)15(2)10-17(21)4/h6-13,26H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXGWLXQHMULPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)